molecular formula C11H17NO B172724 2-Methoxy-N-methyl-benzenepropanamine CAS No. 104179-18-2

2-Methoxy-N-methyl-benzenepropanamine

Cat. No.: B172724
CAS No.: 104179-18-2
M. Wt: 179.26 g/mol
InChI Key: UOEQYGTUWKHOCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-N-methyl-benzenepropanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride . The reaction proceeds as follows:

    Step 1: 2-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

    Step 2: The imine intermediate is reduced using sodium borohydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-methoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Amine derivatives

    Substitution: Various substituted benzenepropanamine derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-methyl-benzeneethanamine
  • 3-(2-Methoxyphenyl)-N-methylpropan-1-amine
  • 2-Methoxy-N-methyl-benzeneethanamine

Uniqueness

2-Methoxy-N-methyl-benzenepropanamine is unique due to its specific structural features, such as the presence of a methoxy group and a methylamine moiety attached to a benzene ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-9-5-7-10-6-3-4-8-11(10)13-2/h3-4,6,8,12H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQYGTUWKHOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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